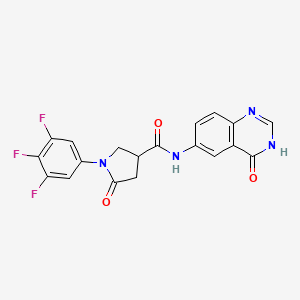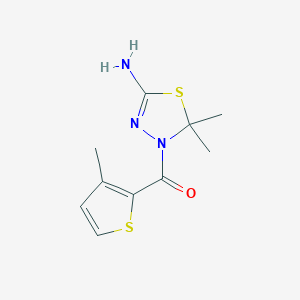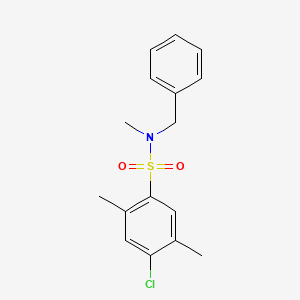![molecular formula C24H29N3O2 B10977876 1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10977876.png)
1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzimidazole ring, a pyrrolidinone ring, and various substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by cyclization reactions involving appropriate amine and carbonyl compounds.
Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through nucleophilic substitution reactions using 4-methoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Alcohol derivatives of the pyrrolidinone ring.
Substitution Products: Various substituted derivatives at the methoxybenzyl group.
Aplicaciones Científicas De Investigación
4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE
- 4-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE
Uniqueness
4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the isopentyl group, in particular, may influence its lipophilicity, binding affinity to molecular targets, and overall biological activity.
Propiedades
Fórmula molecular |
C24H29N3O2 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-17(2)12-13-27-22-7-5-4-6-21(22)25-24(27)19-14-23(28)26(16-19)15-18-8-10-20(29-3)11-9-18/h4-11,17,19H,12-16H2,1-3H3 |
Clave InChI |
QXVRBNQPBGTABN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10977795.png)

![N-(2-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977805.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10977811.png)
![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10977817.png)
![3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977823.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide](/img/structure/B10977826.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B10977828.png)
![Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10977829.png)

![4-Ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B10977837.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B10977851.png)
![6-Tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977864.png)
